5-bromopentanal

Description

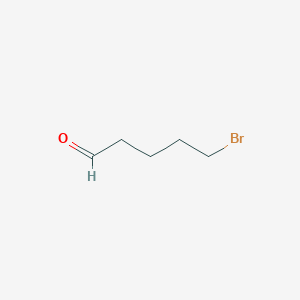

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-2-1-3-5-7/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJSXHLXJUILMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437127 | |

| Record name | Pentanal, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-30-6 | |

| Record name | Pentanal, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopentanal: Chemical Properties and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromopentanal, a bifunctional organic molecule, serves as a versatile building block in organic synthesis. Its structure, incorporating both an aldehyde and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the chemical properties and reactivity profile of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical and Physical Properties

While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a useful profile. It is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| CAS Number | 1191-30-6 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (presumed) | General knowledge |

| Boiling Point | Not experimentally determined; likely higher than pentanal due to the bromine atom.[2] | Inferred |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3] Insoluble in water. | Inferred |

| Storage | Store under an inert atmosphere (nitrogen or argon), protected from light and heat, at temperatures of 2-8 °C.[3][4][5] | Multiple sources |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the oxidation of 5-bromopentan-1-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions, which are compatible with the aldehyde functional group.[3][4]

Experimental Protocol: Swern Oxidation of 5-Bromopentan-1-ol

This protocol is a general representation of a Swern oxidation and should be adapted and optimized for specific laboratory conditions.

Materials:

-

5-bromopentan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hexanes

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (2.2 to 3.0 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

Stir the mixture for 15-30 minutes at -78 °C.

-

Slowly add a solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous dichloromethane, again keeping the internal temperature below -60 °C.

-

Stir the reaction mixture for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Workflow for Swern Oxidation:

Caption: Workflow for the synthesis of this compound via Swern Oxidation.

Reactivity Profile

The reactivity of this compound is dictated by its two functional groups: the aldehyde and the primary alkyl bromide. This dual functionality allows for a variety of transformations, making it a valuable synthetic intermediate.

Reactions of the Aldehyde Group

The aldehyde group in this compound is susceptible to nucleophilic attack and oxidation.

-

Oxidation: Like many aldehydes, this compound is prone to oxidation to the corresponding carboxylic acid, 5-bromopentanoic acid. This can occur upon exposure to air, and therefore, the compound should be stored under an inert atmosphere.[3][4] To remove any carboxylic acid impurity, the aldehyde can be dissolved in an organic solvent and washed with a mild base such as saturated aqueous sodium bicarbonate solution.[4]

-

Wittig Reaction: The aldehyde can undergo a Wittig reaction to form an alkene. This reaction is a powerful tool for carbon-carbon double bond formation.

General Reaction Scheme for Wittig Reaction:

Caption: General scheme of the Wittig reaction with this compound.

Experimental Protocol: Wittig Reaction with this compound (General Procedure)

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of this compound in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to stir at low temperature for a specified time and then warm to room temperature.

-

Quench the reaction with a suitable reagent (e.g., water, saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the resulting alkene by column chromatography.

-

Reactions of the Carbon-Bromine Bond

The primary alkyl bromide in this compound is a good leaving group and can participate in nucleophilic substitution and organometallic reactions.

-

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles to introduce various functional groups at the 5-position.

-

Grignard Reaction (Intramolecular): A particularly interesting reaction of this compound is its intramolecular Grignard reaction. Treatment with magnesium metal in an ethereal solvent generates a Grignard reagent at the 5-position, which then undergoes a nucleophilic attack on the aldehyde carbonyl group, leading to the formation of a cyclic alcohol, cyclopentanol, after acidic workup.[6][7]

Reaction Scheme for Intramolecular Grignard Reaction:

Caption: Intramolecular Grignard reaction of this compound.

Experimental Protocol: Intramolecular Grignard Reaction of this compound (General Procedure)

-

Ensure all glassware is rigorously dried.

-

In a flame-dried flask under an inert atmosphere, add magnesium turnings.

-

Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.

-

The reaction is often initiated by gentle heating and then proceeds exothermically. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting cyclopentanol by distillation or column chromatography.

-

Biological Activity Profile

Currently, there is no specific information available in the public domain regarding the signaling pathways or direct biological activities, such as enzyme inhibition or cytotoxicity, of this compound. Its primary role reported in the scientific literature is as a synthetic intermediate in the preparation of more complex molecules that may have biological relevance.[8] Further research would be required to elucidate any intrinsic biological effects of this compound itself.

Conclusion

This compound is a valuable bifunctional molecule in organic synthesis, offering a range of possibilities for constructing complex molecular architectures. Its aldehyde and alkyl bromide functionalities can be manipulated selectively or in tandem to achieve desired synthetic outcomes. While a detailed experimental characterization of its physical properties is not fully available, its reactivity is well-understood within the context of aldehyde and haloalkane chemistry. The protocols and reactivity profile presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. Further investigation into its potential biological activities could open new avenues for its application in drug discovery and development.

References

- 1. This compound | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1191-30-6: Pentanal, 5-bromo- | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 1191-30-6|this compound|BLD Pharm [bldpharm.com]

- 6. Solved When this compound is treated with Mg followed by | Chegg.com [chegg.com]

- 7. Solved When this compound is trelated with Mg ofllowed by | Chegg.com [chegg.com]

- 8. a2bchem.com [a2bchem.com]

A Technical Guide to the Synthesis of 5-Bromopentanal from 5-Bromopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromopentanal from its precursor, 5-bromopentan-1-ol. The selective oxidation of the primary alcohol to an aldehyde, while preserving the bromo-functional group, is a critical transformation in organic synthesis, providing a versatile intermediate for the construction of more complex molecules in pharmaceutical and agrochemical research. This document provides a comparative analysis of common oxidation methodologies, detailed experimental protocols, and characterization data.

Introduction

This compound is a bifunctional molecule containing both an aldehyde and a bromoalkane functional group. This unique combination makes it a valuable building block in organic synthesis, allowing for subsequent nucleophilic substitution reactions at the carbon bearing the bromine and various transformations of the aldehyde moiety. The primary challenge in its synthesis from 5-bromopentan-1-ol lies in achieving selective oxidation of the primary alcohol without over-oxidation to the corresponding carboxylic acid or inducing side reactions involving the bromine atom. This guide focuses on three widely employed mild oxidation methods: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent is paramount for the successful synthesis of this compound. The following table summarizes the key quantitative parameters for the most effective methods, allowing for an informed selection based on factors such as yield, reaction conditions, and ease of work-up.

| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature | Typical Reaction Time | Reported Yield |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 2 - 4 hours | Good to High |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 0.5 - 2 hours | High (>90%)[1][2] |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp | < 1 hour | High |

Table 1: Comparison of Key Parameters for the Oxidation of 5-Bromopentan-1-ol.

Reaction Pathways and Mechanisms

The following diagrams illustrate the overall transformation and the generalized mechanisms for the discussed oxidation methods.

Caption: Overall oxidation of 5-bromopentan-1-ol to this compound.

Caption: General experimental workflow for PCC oxidation.

Caption: Key mechanistic steps of the Swern oxidation.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound using the aforementioned methods.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

-

Setup: A dry, round-bottomed flask equipped with a magnetic stirrer is charged with a solution of 5-bromopentan-1-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Reagent Addition: Pyridinium chlorochromate (PCC) (1.2-1.5 eq.) and Celite® are added to the solution at 0 °C. The use of Celite® helps to prevent the formation of a tar-like precipitate and simplifies filtration.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 to 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with additional CH₂Cl₂.

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

-

Setup: To a solution of 5-bromopentan-1-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a dry flask under an inert atmosphere, add Dess-Martin Periodinane (DMP) (1.1-1.5 eq.) in one portion at room temperature.

-

Reaction: The reaction is typically complete within 0.5 to 2 hours, as monitored by TLC. The addition of a small amount of water has been shown to accelerate the reaction.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). The mixture is stirred until the layers become clear.

-

Extraction: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by flash chromatography if necessary.

Protocol 3: Swern Oxidation

-

Activator Formation: In a dry, three-necked flask under an inert atmosphere, a solution of oxalyl chloride (1.5-2.0 eq.) in anhydrous CH₂Cl₂ is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.0-3.0 eq.) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of 5-bromopentan-1-ol (1.0 eq.) in CH₂Cl₂ is added slowly to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for another 30 minutes.

-

Ylide Formation and Elimination: Triethylamine (Et₃N) (5.0 eq.) is added dropwise, and the reaction is stirred for 15 minutes at -78 °C before being allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and filtered.

-

Purification: The solvent is evaporated under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography. It is recommended to store the purified aldehyde under an inert atmosphere at low temperatures (2-8 °C) to prevent oxidation to the carboxylic acid.[3]

Characterization of this compound

The successful synthesis of this compound can be confirmed by spectroscopic methods.

Spectroscopic Data:

| Technique | Expected Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | ~9.78 (t, 1H, -CHO), ~3.41 (t, 2H, -CH₂Br), ~2.50 (td, 2H, -CH₂CHO), ~1.93 (p, 2H, -CH₂CH₂Br), ~1.70 (p, 2H, -CH₂CH₂CHO) |

| ¹³C NMR (CDCl₃) | ~202.0 (-CHO), ~43.7 (-CH₂CHO), ~33.2 (-CH₂Br), ~32.0 (-CH₂CH₂Br), ~23.5 (-CH₂CH₂CHO) |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Conclusion

The synthesis of this compound from 5-bromopentan-1-ol can be effectively achieved using mild oxidizing agents such as PCC, Dess-Martin periodinane, and the Swern oxidation protocol. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and tolerance of other functional groups. DMP and Swern oxidations generally offer higher yields and milder reaction conditions compared to PCC. Proper purification and storage of this compound are crucial to prevent its degradation. This guide provides the necessary technical information for researchers to successfully perform this important transformation in their synthetic endeavors.

References

5-bromopentanal as a bifunctional building block in organic chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

5-Bromopentanal is a versatile bifunctional building block in organic synthesis, prized for its two reactive centers: a terminal aldehyde and a primary alkyl bromide. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] Its utility lies in the ability to selectively address either functional group or to engage both in sequential or tandem reactions, leading to the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and reaction pathways.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye damage, and respiratory irritation.[2] Proper handling and storage are crucial to ensure safety and maintain the compound's integrity. Due to its propensity for oxidation to the corresponding carboxylic acid, this compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C), protected from light and heat.[3]

| Property | Value | Reference |

| CAS Number | 1191-30-6 | [2][4][5][6] |

| Molecular Formula | C5H9BrO | [2][4][5] |

| Molecular Weight | 165.03 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Topological Polar Surface Area | 17.1 Ų | [5] |

| Rotatable Bond Count | 4 | [5] |

Table 1: Physicochemical Properties of this compound

| Hazard Statement | GHS Classification |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Table 2: GHS Hazard Statements for this compound[2]

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the oxidation of 5-bromopentan-1-ol. Several oxidation protocols can be employed, with Swern oxidation being a frequently cited method.

Experimental Protocol: Swern Oxidation of 5-Bromopentan-1-ol

This protocol is based on the general principles of Swern oxidation and information gathered from various sources.[3]

Materials:

-

5-Bromopentan-1-ol

-

Oxalyl chloride or trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution (saturated, aqueous)

-

Sodium sulfate or magnesium sulfate (anhydrous)

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.

-

A solution of 5-bromopentan-1-ol in anhydrous DCM is then added slowly to the reaction mixture.

-

After stirring for a designated period, triethylamine is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.[3]

-

Purification can be achieved by distillation under reduced pressure or column chromatography.

Note: Other "more neutral" oxidation conditions that can be used include Corey-Kim oxidation, pyridinium chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX).[3]

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include:

-

From Acetaldehyde and 1,3-Dibromopropane. [3]

-

From 5-Bromopent-1-yne: via alkyne hydration using mercuric sulfate catalysis or hydroboration-oxidation.[3]

-

From 4-Pentenal: via free radical addition of hydrogen bromide, which can be initiated by actinic rays (e.g., UV light).[8][9]

Applications as a Bifunctional Building Block

The dual reactivity of this compound makes it a valuable intermediate for the synthesis of a variety of organic structures.

Reactions at the Aldehyde Functionality

The aldehyde group can undergo standard transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. A notable example is the Wittig reaction to form α,β-unsaturated esters.

Experimental Protocol: Wittig Olefination of 2-Substituted-5-bromopentanals

The following is a general procedure for the Wittig olefination of 2-substituted-5-bromopentanals to the corresponding α,β-unsaturated esters.[10]

Materials:

-

2-Substituted-5-bromopentanal (e.g., 2-benzyl-5-bromopentanal)

-

(Carbethoxymethylene)triphenylphosphorane

-

Toluene, anhydrous

Procedure:

-

To a solution of the 2-substituted-5-bromopentanal in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the corresponding ethyl ester.

| Substrate | Product | Yield | Reference |

| 2-Benzyl-5-bromopentanal | Ethyl (E)-4-(3-bromopropyl)-7-phenylhept-2-enoate | - | [10] |

| 5-(Benzyloxy)-2-(3-bromopropyl)pentanal | Ethyl (E)-7-(benzyloxy)-4-(3-bromopropyl)hept-2-enoate | 44% | [10] |

| 2-((E)-3-Phenylallyl)-5-bromopentanal | Ethyl (2E,6E)-4-(3-bromopropyl)-7-phenylhepta-2,6-dienoate | 90% | [10] |

Table 3: Examples of Wittig Olefination with this compound Derivatives[10]

Reactions Involving the Bromo Group and Intramolecular Cyclization

The alkyl bromide moiety is susceptible to nucleophilic substitution. A powerful application of this compound's bifunctionality is its use in intramolecular cyclization reactions to form five-membered rings, which are common motifs in natural products and pharmaceuticals.[10][11]

Experimental Protocol: Base-Mediated Intramolecular Cyclization

The following protocol describes the base-mediated intramolecular cyclization of 2-substituted-5-bromopentanals to form cyclopentanecarbaldehydes.[10]

Materials:

-

2-Substituted-5-bromopentanal

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH), anhydrous

Procedure:

-

Dissolve the 2-substituted-5-bromopentanal in anhydrous t-BuOH.

-

Add a solution of potassium tert-butoxide in t-BuOH dropwise at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 1 hour).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

| Substrate | Product | Yield | Reference |

| 2-Benzyl-5-bromopentanal | 2-Benzylcyclopentanecarbaldehyde | 81% | [10] |

| 2-(4-Methoxybenzyl)-5-bromopentanal | 2-(4-Methoxybenzyl)cyclopentanecarbaldehyde | 77% | [10] |

| 2-(Thiophen-2-ylmethyl)-5-bromopentanal | 2-(Thiophen-2-ylmethyl)cyclopentanecarbaldehyde | 75% | [10] |

Table 4: Examples of Intramolecular Cyclization of this compound Derivatives[10]

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of five-membered heterocycles, a class of compounds with significant biological activity.[11][12][13] The general strategy involves a reaction that incorporates a heteroatom (N, O, or S) to form the heterocyclic ring.

Conclusion

This compound is a highly valuable and versatile bifunctional building block in modern organic synthesis. Its aldehyde and alkyl bromide functionalities provide two distinct reactive sites that can be manipulated to construct a wide array of complex molecular structures. From the formation of carbon-carbon bonds via reactions at the aldehyde to the construction of carbocyclic and heterocyclic rings through intramolecular reactions involving the bromide, this compound offers chemists a powerful tool for molecular design and synthesis. The detailed protocols and reaction pathways presented in this guide underscore its significance and provide a solid foundation for its application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1191-30-6: Pentanal, 5-bromo- | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. 5-bromo-Pentanal | 1191-30-6 [chemicalbook.com]

- 7. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 8. EP0301112B1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]

- 9. EP0301112A1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]

- 10. Access to this compound and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. frontiersin.org [frontiersin.org]

- 12. Synthesis and biological evaluation of five-membered heterocycles fused to cyclopenta[c]thiophene as new antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Chemical Reactions of 5-Bromopentanal for Researchers and Drug Development Professionals

Introduction

5-Bromopentanal is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for a variety of carbocyclic and heterocyclic structures. Its aldehyde functionality allows for a wide range of nucleophilic additions and carbon-carbon bond-forming reactions, while the terminal bromide provides a handle for substitutions and organometallic transformations. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, with a focus on experimental protocols, quantitative data, and logical workflows relevant to researchers, scientists, and professionals in drug development.

Synthesis and Stability of this compound

The primary route to this compound is through the oxidation of 5-bromopentan-1-ol. Several oxidation methods can be employed, with the Swern oxidation being a common choice.

Experimental Protocol: Synthesis of this compound via Swern Oxidation

-

Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (DCM), triethylamine (TEA), 5-bromopentan-1-ol.

-

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous DCM is added slowly, and the reaction is stirred for 1 hour at -78 °C.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Stability: this compound is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air. For storage, it is recommended to keep it under an inert atmosphere at low temperatures (refrigerator or freezer)[1].

Key Chemical Reactions of this compound

Due to its bifunctional nature, this compound can undergo a variety of transformations, making it a valuable intermediate in the synthesis of complex molecules.

Intramolecular Cyclization: Synthesis of Cyclopentanol

The presence of both an electrophilic aldehyde and a carbon atom susceptible to forming an organometallic reagent allows for intramolecular cyclization. This can be achieved via a Grignard-type reaction or a Barbier reaction. The Barbier reaction is often preferred as it is a one-pot synthesis where the organometallic intermediate is generated in situ[2][3].

Reaction Pathway: Intramolecular Barbier Reaction

Caption: Intramolecular Barbier reaction of this compound.

Experimental Protocol: Intramolecular Barbier Reaction for Cyclopentanol Synthesis

-

Materials: this compound, a metal such as zinc, indium, or magnesium, an appropriate solvent (e.g., THF), and a saturated aqueous solution of ammonium chloride.

-

Procedure (Illustrative, based on general Barbier protocols):

-

To a suspension of the chosen metal (e.g., zinc powder, 1.5 equivalents) in THF, a solution of this compound (1.0 equivalent) in THF is added dropwise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude cyclopentanol can be purified by distillation or column chromatography.

Quantitative Data (Analogous Systems): Yields for intramolecular Barbier reactions can vary widely depending on the substrate and reaction conditions, but moderate to good yields are often reported for the formation of five- and six-membered rings[2][4].

| Reaction | Metal | Solvent | Yield (%) | Reference |

| Intramolecular Barbier Cyclization (General) | Zn, In | THF/H₂O | 40-80 | [2][4] |

Wittig Reaction: Alkene Synthesis

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form alkenes. The stereochemical outcome of the reaction is dependent on the nature of the Wittig reagent (stabilized or non-stabilized ylide). Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically yield (E)-alkenes[5].

Reaction Workflow: Wittig Reaction

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

-

Materials: this compound, (carbethoxymethylene)triphenylphosphorane, a suitable solvent (e.g., dichloromethane or THF).

-

Procedure (Adapted from general protocols): [6]

-

To a solution of this compound (1.0 equivalent) in the chosen solvent, (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is triturated with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the triphenylphosphine oxide byproduct.

-

The solid is filtered off, and the filtrate is concentrated to give the crude alkene product.

-

-

Purification: The product can be further purified by column chromatography.

Quantitative Data (Analogous Systems): Wittig reactions with stabilized ylides on aldehydes are generally high-yielding[5][7].

| Aldehyde | Ylide | Solvent | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | DCM | >90 | High E | [5][6] |

| Various Aldehydes | (Carbethoxymethylene)triphenylphosphorane | H₂O/NaHCO₃ | 70-95 | High E | [7] |

Reductive Amination: Synthesis of Substituted Piperidines

This compound can be used to synthesize N-substituted piperidines through a one-pot reductive amination followed by intramolecular cyclization. The aldehyde reacts with a primary amine to form an imine, which is then reduced in situ. The resulting secondary amine undergoes intramolecular nucleophilic substitution to form the piperidine ring.

Logical Relationship: Reductive Amination and Cyclization

Caption: Synthesis of N-substituted piperidines from this compound.

Experimental Protocol: Synthesis of N-Benzylpiperidine

-

Materials: this compound, benzylamine, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), and a mild acid catalyst (e.g., acetic acid).

-

Procedure (Illustrative, based on general reductive amination protocols):

-

To a solution of this compound (1.0 equivalent) and benzylamine (1.1 equivalents) in the chosen solvent, a few drops of acetic acid are added.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

The reducing agent (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

-

Purification: The crude N-benzylpiperidine can be purified by column chromatography.

Quantitative Data (Analogous Systems): Reductive amination followed by cyclization is a robust method for the synthesis of N-heterocycles, often with good to excellent yields.

| Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzylamine | NaBH(OAc)₃ | DCE | 70-90 (general) | General Knowledge |

Spectroscopic Data (Predicted)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Cyclopentanol | 3.5-4.0 (CH-OH), 1.4-1.9 (CH₂) | 70-75 (C-OH), 20-40 (CH₂) | 3300-3400 (O-H), 2850-2960 (C-H) |

| Ethyl 7-bromohept-2-enoate | 5.8-7.0 (CH=CH), 4.1-4.3 (OCH₂), 3.4 (CH₂Br) | 165-170 (C=O), 120-150 (C=C), 60 (OCH₂), 33 (CH₂Br) | 1720 (C=O), 1650 (C=C), 2900-3000 (C-H) |

| N-Benzylpiperidine | 7.2-7.4 (Ar-H), 3.5 (Ar-CH₂), 2.2-2.8 (N-CH₂), 1.4-1.7 (CH₂) | 127-138 (Ar-C), 63 (Ar-CH₂), 54 (N-CH₂), 24-26 (CH₂) | 2750-2950 (C-H), 1600, 1495, 1450 (Ar C=C) |

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, including natural products and their analogues, which are often the basis for new drug discovery. The ability to form five- and six-membered rings is particularly important, as these are common structural motifs in biologically active compounds. For instance, the piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.

This compound is a versatile bifunctional building block with a rich and synthetically useful chemistry. The key reactions highlighted in this guide—intramolecular cyclization, Wittig olefination, and reductive amination—provide access to a diverse range of important carbocyclic and heterocyclic structures. The provided experimental protocols, while based on general methodologies in some cases, offer a solid foundation for researchers to explore the synthetic potential of this valuable intermediate in their own research and development endeavors. Further investigation into the application of this compound in the total synthesis of complex natural products is a promising area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciepub.com [sciepub.com]

An In-Depth Technical Guide on the Stability and Degradation Pathways of 5-Bromopentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 5-bromopentanal, a bifunctional organic compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct stability studies on this compound, this guide draws upon established chemical principles and analogous data from structurally related haloalkanes and aliphatic aldehydes to provide a robust understanding of its chemical behavior.

Executive Summary

This compound is a reactive molecule susceptible to degradation through several pathways, primarily oxidation, hydrolysis, and intramolecular cyclization. Its stability is significantly influenced by storage conditions, including temperature, exposure to oxygen and light, and the presence of acidic or basic conditions. Proper handling and storage are crucial to maintain its purity and prevent the formation of undesirable byproducts. This guide outlines the key degradation mechanisms, provides recommendations for storage and handling, and details experimental protocols for assessing the stability of this and similar reactive compounds.

Stability Profile of this compound

Key Stability Concerns:

-

Oxidation: The aldehyde functional group is highly susceptible to oxidation, leading to the formation of 5-bromopentanoic acid. This is a common degradation pathway for aldehydes, especially in the presence of atmospheric oxygen.[1]

-

Hydrolysis: The carbon-bromine bond can undergo nucleophilic substitution (hydrolysis) to form 5-hydroxypentanal. The rate of hydrolysis is dependent on pH and temperature.

-

Intramolecular Cyclization: The presence of both an electrophilic carbon (C-Br) and a nucleophilic oxygen (from the hydrated aldehyde) in the same molecule creates the potential for intramolecular cyclization to form substituted tetrahydropyran derivatives.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions.

Recommended Storage Conditions:

To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C is commonly recommended) and protected from light.[1]

Degradation Pathways

The principal degradation pathways for this compound are detailed below.

Oxidation

The most common degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid.

-

Product: 5-Bromopentanoic acid

-

Mechanism: This reaction typically proceeds via a free-radical chain mechanism, which can be initiated by light, heat, or the presence of metal catalysts. The aldehyde is first hydrated to a geminal diol, which is then oxidized.

References

The Strategic Role of 5-Bromopentanal in the Synthesis of Complex Molecules

A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

5-Bromopentanal is a bifunctional aliphatic aldehyde that serves as a versatile building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a terminal aldehyde and a primary alkyl bromide, allows for sequential or one-pot reactions to construct both carbocyclic and heterocyclic frameworks. The aldehyde provides a site for nucleophilic attack and carbon-chain elongation, while the bromo group is susceptible to nucleophilic substitution. This dual reactivity makes this compound a valuable C5 synthon, particularly in the construction of five and six-membered rings, which are prevalent scaffolds in pharmaceuticals and natural products.

This guide explores the synthetic utility of this compound, detailing its core reactivity, applications in constructing complex molecular architectures, and specific experimental protocols.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups. The aldehyde can participate in a wide range of classical carbonyl reactions, including Wittig olefination, Grignard additions, aldol condensations, and reductive aminations. The alkyl bromide, separated by a flexible four-carbon chain, readily undergoes SN2 reactions with a variety of nucleophiles, such as amines, thiols, and carbanions.

This 1,5-relationship between the electrophilic aldehyde carbon and the carbon bearing the bromine atom is ideal for intramolecular cyclization reactions, leading to the formation of six-membered rings like piperidines and tetrahydropyrans, which are key components in many biologically active compounds.[1][2]

Caption: General reactivity pathways of this compound.

Application in Heterocyclic Synthesis: The Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in the pharmaceutical industry, present in numerous drug classes.[1] The synthesis of substituted piperidines is a key objective in medicinal chemistry. This compound is an excellent precursor for constructing this scaffold via intramolecular reductive amination.

In a typical sequence, an amine is condensed with this compound to form an intermediate imine (or enamine). This is followed by an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the bromine, forming a cyclic iminium salt. Subsequent reduction of this intermediate yields the desired piperidine derivative. This strategy allows for the introduction of diversity at the nitrogen atom, depending on the choice of the primary amine.

Caption: Workflow for N-substituted piperidine synthesis.

Experimental Protocols

General Protocol for the Synthesis of N-Benzylpiperidine from this compound:

This protocol is a representative example of an intramolecular reductive amination reaction.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) (0.1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in dichloroethane, add benzylamine at room temperature.

-

Stir the mixture for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride in portions over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure N-benzylpiperidine.

Preparation and Handling of this compound:

This compound is susceptible to oxidation to the corresponding carboxylic acid.[3] It can be synthesized by the Swern oxidation of 5-bromopentan-1-ol.[3] For storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light.[3] If oxidation occurs, the aldehyde can be purified by dissolving it in an organic solvent and washing with a mild base like sodium bicarbonate solution to remove the acidic impurity.[3]

Quantitative Data Summary

While specific yields for total syntheses are highly substrate-dependent, the following table summarizes typical conditions and outcomes for key transformations involving this compound and analogous substrates.

| Transformation | Reagents | Solvent | Typical Yield (%) | Reference(s) |

| Swern Oxidation of 5-Bromo-1-pentanol | Oxalyl chloride, DMSO, Triethylamine | DCM | >85 | [3] |

| Intramolecular Reductive Amination (Piperidine Synthesis) | Primary Amine, NaBH(OAc)₃ or NaBH₃CN | DCE/DCM | 60-90 | [1][2] |

| Intramolecular Barbier-type Cyclization | SmI₂ | THF | 70-85 | N/A |

| Wittig Olefination | Phosphonium Ylide | THF/Et₂O | 75-95 | N/A |

Note: Yields are generalized from similar transformations in the literature as specific data for this compound in complex syntheses is sparse. N/A indicates that while the reaction is chemically feasible, specific literature examples with quantitative data were not identified in the search.

Conclusion

This compound is a potent and versatile C5 building block in organic synthesis. Its bifunctional nature enables the efficient construction of complex molecular skeletons, particularly six-membered heterocycles like piperidines, which are of high value in drug discovery and development. The strategic application of intramolecular cyclization reactions, driven by the compound's dual reactivity, provides a reliable pathway to these important scaffolds. Understanding the handling requirements and reaction protocols associated with this compound allows researchers to effectively incorporate this reagent into their synthetic strategies for creating novel and complex molecules.

References

Understanding the dual functionality of 5-bromopentanal

An In-Depth Technical Guide to the Dual Functionality of 5-Bromopentanal

Abstract

This compound is a bifunctional organic compound featuring both an aldehyde and a terminal alkyl bromide. This unique structural arrangement allows for orthogonal chemical transformations, making it a versatile and valuable building block in organic synthesis. The aldehyde group serves as a handle for nucleophilic additions, condensations, and oxidations, while the bromo group is amenable to nucleophilic substitutions and organometallic reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a halogenated aldehyde whose reactivity is dictated by its two distinct functional groups.[1] Its bifunctional nature makes it a key intermediate for synthesizing more complex molecules, including various carbocycles and heterocycles.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1191-30-6 | [1][3][4] |

| Molecular Formula | C₅H₉BrO | [1][3][5] |

| Molecular Weight | 165.03 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| Rotatable Bond Count | 4 | [3] |

| SMILES | BrCCCCC=O | [5] |

| InChI Key | LEJSXHLXJUILMI-UHFFFAOYSA-N |[5] |

Note: Physical properties such as boiling point and density are not consistently reported across sources and should be obtained from a specific supplier's safety data sheet (SDS).

The Dual Functionality: A Tale of Two Reactive Centers

The core utility of this compound lies in the differential reactivity of its aldehyde and alkyl bromide moieties. This allows for sequential, controlled modifications without the need for extensive protecting group strategies.

-

The Aldehyde Moiety : The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. It readily undergoes reactions such as Wittig olefination, Grignard reactions, reductions to the corresponding alcohol (5-bromopentan-1-ol), and oxidation to the carboxylic acid.[7]

-

The Alkyl Bromide Moiety : The C-Br bond allows for classic nucleophilic substitution (SN2) reactions. It is also a precursor for forming organometallic reagents, such as Grignard or organolithium reagents, by reaction with magnesium or lithium metal, respectively.

This dual reactivity enables synthetic strategies where one functional group is reacted selectively while the other remains intact for a subsequent transformation. A common pathway involves a reaction at the aldehyde, followed by an intramolecular cyclization via nucleophilic attack on the carbon bearing the bromine atom.

Synthesis of this compound and its Derivatives

This compound is typically synthesized via the oxidation of its corresponding alcohol, 5-bromopentan-1-ol. Alternatively, methods involving the hydrobromination of pentenal derivatives are also employed.

Experimental Protocols

Protocol 1: Synthesis via Swern Oxidation of 5-Bromopentan-1-ol

This is a common laboratory-scale method for preparing the aldehyde while avoiding over-oxidation to the carboxylic acid.[7]

-

Preparation : A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation : Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, followed by stirring for 15 minutes.

-

Alcohol Addition : A solution of 5-bromopentan-1-ol in DCM is added slowly, and the reaction is stirred for 1 hour at -78 °C.

-

Quenching : Triethylamine is added, and the mixture is stirred for 30 minutes, then allowed to warm to room temperature.

-

Workup : The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute aq. HCl, aq. NaHCO₃, and brine.[7]

-

Purification : The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by column chromatography.

Protocol 2: Synthesis via Free Radical Addition to 4-Pentenal Derivatives

This method, described in patent literature, involves the anti-Markovnikov addition of hydrogen bromide to a 4-pentenal derivative.[8][9]

-

Setup : A 4-pentenal derivative (e.g., 2-ethyl-4-pentenal ethylene acetal) is dissolved in an inert, non-polar solvent like n-heptane in a flask suitable for photochemical reactions.[8]

-

Reaction : The solution is maintained at a temperature between 15 °C and 45 °C. Hydrogen bromide gas is bubbled through the solution while irradiating with ultraviolet (UV) light (e.g., from a low-pressure mercury lamp).[9]

-

Monitoring : The reaction is monitored until completion (e.g., by TLC or GC).

-

Workup : The reaction mixture is neutralized (e.g., with an aqueous solution of sodium carbonate) and washed with water.[9]

-

Isolation : The solvent is removed by distillation under reduced pressure to yield the 5-bromo-1-pentanal derivative. If an acetal was used as the starting material, it can be hydrolyzed with an acidic aqueous solution to yield the final aldehyde.[8]

Applications in Drug Development and Heterocycle Synthesis

The unique structure of this compound makes it a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.

Precursor to Carbocycles and Heterocycles

Bromo-aldehydes are valuable bis-electrophilic fragments.[10] The aldehyde can be converted into a nucleophilic center (e.g., via a Wittig reaction followed by reduction) or an extended chain, which can then participate in an intramolecular reaction with the alkyl bromide. For example, treatment with a base like potassium tert-butoxide (t-BuOK) can promote intramolecular cyclization to form cyclopentanecarbaldehyde derivatives.[10]

Table 2: Spectroscopic Data for a this compound Derivative

| Compound | Type | Data (δ in ppm, J in Hz) | Reference |

|---|---|---|---|

| 2-Benzyl-5-bromopentanal | ¹H NMR (500 MHz, CDCl₃) | 9.68 (d, J = 2.3), 7.36–7.14 (m, 5H), 3.37 (t, J = 6.3), 3.03 (dd, J = 14.0, 7.3), 2.75 (dd, J = 14.0, 7.1), 2.70–2.60 (m, 1H), 2.00–1.76 (m, 3H), 1.69–1.57 (m, 1H) | [10] |

| | ¹³C NMR (126 MHz, CDCl₃) | 203.6, 138.1, 128.7, 128.5, 126.4, 52.4, 35.0, 32.9, 29.8, 26.8 |[10] |

Role in Medicinal Chemistry

While direct examples for this compound are sparse in the provided results, the related compound 5-bromo-1-pentene is highlighted as a crucial building block in medicinal chemistry.[11][12] This bifunctional synthon is used to create linkers in prodrugs and to construct nitrogen-containing heterocycles like pyrrolidines and piperidines, which form the backbone of many kinase inhibitors.[11] The principles of its dual reactivity are directly analogous to those of this compound. The aldehyde function in this compound offers an alternative handle for constructing complex side chains or linking to other molecular scaffolds, making it a valuable tool for synthesizing novel therapeutic agents.

Handling and Storage

Aldehydes, including this compound, are susceptible to oxidation to the corresponding carboxylic acid in the presence of air.[7] Therefore, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) and protected from light.[7] If oxidation occurs, the aldehyde can be purified by dissolving it in an organic solvent and washing with a mild base like sodium bicarbonate solution to remove the acidic impurity.[7]

Conclusion

This compound is a highly valuable bifunctional reagent in modern organic synthesis. Its orthogonal aldehyde and alkyl bromide functionalities provide a platform for a wide range of selective, sequential chemical transformations. This dual reactivity makes it an essential building block for the efficient construction of complex carbocyclic and heterocyclic systems, underscoring its importance for professionals in synthetic chemistry and drug discovery. A thorough understanding of its properties and reaction protocols is key to leveraging its full synthetic potential.

References

- 1. CAS 1191-30-6: Pentanal, 5-bromo- | CymitQuimica [cymitquimica.com]

- 2. Access to this compound and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1191-30-6 | Buy Now [molport.com]

- 6. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0301112B1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]

- 9. EP0301112A1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]

- 10. Access to this compound and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. hebeiruiyu.com [hebeiruiyu.com]

- 12. News - Emerging applications of 5-bromo-1-pentene in medicine [xinchem.com]

Preliminary Investigations into the Reactivity of the Aldehyde Group in 5-Bromopentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 5-bromopentanal. This bifunctional molecule, possessing both a nucleophilic bromine atom and an electrophilic aldehyde, serves as a versatile building block in organic synthesis. Understanding the reactivity of the aldehyde moiety is crucial for its effective utilization in the construction of complex molecular architectures, including carbocycles and heterocycles, which are of significant interest in drug discovery and development. This document summarizes key reactions, presents available quantitative data, provides detailed experimental protocols for characteristic transformations, and visualizes reaction pathways and workflows.

Overview of Aldehyde Reactivity in this compound

The aldehyde group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The reactivity of this group can be broadly categorized into several key transformations:

-

Nucleophilic Addition Reactions: The quintessential reaction of aldehydes, involving the addition of a nucleophile to the carbonyl carbon. This can be followed by protonation to yield an alcohol or by subsequent elimination reactions.

-

Redox Reactions: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Carbon-Carbon Bond Forming Reactions: The aldehyde serves as an electrophilic partner in various reactions that extend the carbon skeleton, such as the Wittig reaction and Grignard reactions.

-

Protection/Deprotection Chemistry: The aldehyde can be reversibly converted into a less reactive functional group, such as an acetal, to prevent its participation in reactions targeting other parts of the molecule.

-

Intramolecular Reactions: The presence of the bromine atom at the 5-position allows for the possibility of intramolecular cyclization reactions, where the carbon chain acts as a nucleophile after activation (e.g., via Grignard reagent formation).

Quantitative Data on Aldehyde Reactivity

While specific kinetic and extensive quantitative yield data for many reactions of this compound are not widely available in the public domain, the following table summarizes typical yields for analogous reactions involving simple aliphatic aldehydes. This data provides a reasonable expectation for the efficiency of these transformations with this compound under optimized conditions.

| Reaction Type | Reagent/Catalyst | Product Type | Typical Yield (%) |

| Reduction | NaBH₄ | Primary Alcohol | 90-95% |

| Wittig Reaction | Ph₃P=CH₂ | Alkene | 80-90% |

| Acetal Protection | Ethylene glycol, p-TsOH | Cyclic Acetal | >95% |

| Intramolecular Grignard | Mg, THF | Cyclopentanol | Not widely reported, but expected to be high |

Key Reactions and Experimental Protocols

This section details the methodologies for several key reactions involving the aldehyde group of this compound.

Reduction to 5-Bromopentan-1-ol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-bromopentan-1-ol.

Wittig Olefination to 6-Bromo-1-hexene

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[1][2][3] In this case, this compound can be converted to 6-bromo-1-hexene.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).

-

Cool the suspension to 0 °C and add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe.

-

Allow the resulting bright yellow solution of the ylide to stir at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate 6-bromo-1-hexene.

Acetal Protection

To mask the reactivity of the aldehyde group, it can be protected as a cyclic acetal using ethylene glycol.[4]

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in toluene (0.5 M) in a round-bottom flask, add ethylene glycol (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, 2-(4-bromobutyl)-1,3-dioxolane.

Intramolecular Grignard Reaction to form Cyclopentanol

A hallmark reaction of 5-halocarbonyl compounds is their ability to undergo intramolecular cyclization upon formation of a Grignard reagent.[5][6][7] This provides a direct route to five-membered carbocycles.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.5 eq) under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) dropwise via the dropping funnel to the magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford cyclopentanol.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key transformations and a general experimental workflow for the purification of reaction products.

Caption: General pathway for nucleophilic addition to this compound.

Caption: Experimental workflow for the Wittig reaction and purification.

Caption: Pathway for the intramolecular Grignard reaction of this compound.

Conclusion

This compound is a valuable bifunctional starting material in organic synthesis. The aldehyde group exhibits a predictable and versatile range of reactivity, allowing for its conversion into a variety of other functional groups and for the construction of new carbon-carbon bonds. The protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigation into the specific kinetics and optimization of these reactions will undoubtedly expand the synthetic utility of this important building block.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chegg.com [chegg.com]

- 6. Solved 4.(8) When this compound is treated with Mg | Chegg.com [chegg.com]

- 7. chegg.com [chegg.com]

The Synthetic Versatility of 5-Bromopentanal: A Technical Guide for Chemical Innovation

For Immediate Release

Exploring the Synthetic Potential of the Bromine Substituent in 5-Bromopentanal: An In-depth Technical Guide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This bifunctional molecule, featuring both a reactive aldehyde and a versatile alkyl bromide, serves as a valuable building block in organic synthesis, particularly for the construction of diverse carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry. This document outlines key synthetic transformations, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Synthesis and Stability of this compound

This compound is typically synthesized through the oxidation of 5-bromopentan-1-ol. Various oxidation methods can be employed, with Swern oxidation being a common and effective choice.

It is crucial to note that this compound is prone to oxidation to the corresponding carboxylic acid, 5-bromopentanoic acid, upon exposure to air.[1] Therefore, it is recommended to store the aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and to use it relatively quickly after preparation or purification.[1] If purification is necessary, washing with a saturated sodium bicarbonate solution can remove acidic impurities.

The Synthetic Utility of the Aldehyde Functional Group

The aldehyde moiety in this compound readily participates in a variety of classical carbonyl reactions, providing a gateway to a wide range of molecular architectures.

Olefination Reactions

The Wittig reaction is a powerful tool for converting the aldehyde into an alkene. This reaction allows for the introduction of various substituents, extending the carbon chain and creating precursors for further functionalization.

Data Presentation: Quantitative Data for Key Transformations

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Oxidation | 5-Bromopentan-1-ol | Oxalyl chloride, DMSO, Et3N, CH2Cl2, -78 °C to rt | This compound | Not specified | [1] |

| Wittig Reaction | This compound | (Carbethoxymethylene)triphenylphosphorane, CH2Cl2, rt, 2h | Ethyl 7-bromohept-2-enoate | Not specified | General Protocol[2] |

| Nucleophilic Substitution | This compound (as acetal) | NaN3, DMF | 5-Azidopentanal (as acetal) | Not specified | General Concept |

| Intramolecular Cyclization | 2-(3-Bromopropyl) derivatives | t-BuOK, THF, 0 °C to rt | Cyclopentanecarbaldehydes | Not specified | General Concept |

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

-

To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of 5-bromopentan-1-ol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude this compound.

-

Purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Wittig Reaction of this compound

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM), add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise while stirring at room temperature.[2]

-

Monitor the reaction by thin-layer chromatography (TLC).[2]

-

Upon completion, evaporate the solvent under reduced pressure.[2]

-

Dissolve the residue in a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide byproduct.[2]

-

Filter the mixture and concentrate the filtrate to yield the crude ethyl 7-bromohept-2-enoate.

-

Purify the product by column chromatography.[2]

Visualizations: Reaction Pathways and Experimental Workflow

Caption: Synthesis and primary decomposition pathway of this compound.

Caption: Key synthetic transformations of this compound.

Caption: General experimental workflow for synthesis.

The Synthetic Potential of the Bromine Substituent

The terminal bromine atom in this compound is a versatile handle for a multitude of synthetic transformations, making it a cornerstone for the generation of molecular diversity in drug discovery programs.

Nucleophilic Substitution Reactions

The bromide is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, including azides, cyanides, thiols, and various amines. These transformations are fundamental in the synthesis of precursors for heterocyclic chemistry and for introducing key pharmacophoric elements. For instance, substitution with sodium azide provides 5-azidopentanal, a precursor for the synthesis of nitrogen-containing heterocycles via click chemistry or reductive cyclization.

Organometallic Chemistry

The alkyl bromide can be converted into an organometallic reagent, such as a Grignard or an organolithium species. This transformation inverts the polarity of the terminal carbon from electrophilic to nucleophilic, opening up a new set of synthetic possibilities. However, the presence of the electrophilic aldehyde requires a protection strategy, typically as an acetal, before the formation of the organometallic reagent. The resulting Grignard reagent can then be used in reactions with various electrophiles, including intramolecular cyclization onto a deprotected aldehyde.

Heterocycle Synthesis

This compound is an excellent precursor for the synthesis of a variety of five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.

-

Nitrogen Heterocycles: Reaction with primary amines can lead to the formation of cyclic imines, which can be further reduced to piperidines. Alternatively, intramolecular cyclization of derivatives where the bromine has been substituted by a nitrogen nucleophile can lead to the formation of various N-heterocycles.[3][4][5]

-

Oxygen Heterocycles: Intramolecular Williamson ether synthesis, by deprotonation of the corresponding alcohol (obtained by reduction of the aldehyde), can lead to the formation of tetrahydropyran.

-